Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt

Description

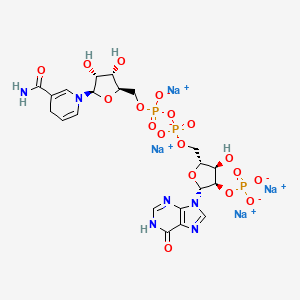

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt (CAS: 42934-87-2), commonly abbreviated as NADPH in biochemical contexts, is a phosphorylated derivative of nicotinamide adenine dinucleotide (NAD). Its molecular formula is C₂₁H₂₅N₆Na₄O₁₈P₃, with a molecular weight of 834.33 g/mol . Structurally, it features a 2'-phosphate group on the adenosine ribose moiety, distinguishing it from NADH .

Properties

IUPAC Name |

tetrasodium;[(2R,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O18P3.4Na/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATYJGGOIVQJOT-ITGWJZMWSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N6Na4O18P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42934-87-2 | |

| Record name | Nicotinamide hypoxanthine dinucleotidephosphate, reducedform tetrasodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enzymatic Synthesis Method

The enzymatic method is currently the most advanced and preferred approach for preparing nicotinamide hypoxanthine dinucleotide phosphate (NADPH) tetrasodium salt due to its safety, reliability, and cost-effectiveness compared to purely chemical synthesis or fermentation.

Enzyme Composition : The method employs a combination of enzymes including adenine phosphoribosyltransferase, nicotinamide mononucleotide adenylyltransferase, nicotinamide phosphoribosyltransferase, and polyphosphate-dependent NAD kinase. This enzyme cocktail catalyzes the stepwise synthesis of NADPH from simpler precursors.

Substrates and Conditions : Typical substrates include adenylic acid, sodium hexametaphosphate, ATP, and magnesium chloride in a phosphate buffer at pH 7.0. The reaction is carried out at 30-35°C for 9-15 hours to achieve optimal yield.

-

- Prepare the phosphate buffer solution (pH 7.0) with specified concentrations of substrates:

- Adenylic acid: approximately 18-20 g/L

- Sodium hexametaphosphate: 56-64 g/L (commonly 60 g/L)

- ATP: 15-17 g/L (commonly 16 g/L)

- MgCl2·6H2O: 5.5-6.5 g/L (commonly 6 g/L)

- Add the enzyme composition to the solution and incubate under controlled temperature and pH.

- After completion, separate the reaction mixture and purify the product via ion-exchange chromatography, concentration, crystallization, and drying steps.

- Prepare the phosphate buffer solution (pH 7.0) with specified concentrations of substrates:

Advantages : This method avoids the use of expensive and hazardous reagents typical in chemical synthesis, reduces raw material and energy consumption compared to fermentation, and allows enzyme reuse via immobilization techniques.

Chemical Reduction Method

The chemical reduction method involves the reduction of oxidized nicotinamide adenine dinucleotide phosphate (NADP) to its reduced form NADPH using chemical reducing agents. This method is less favored industrially due to the use of potentially hazardous chemicals and lower selectivity.

For example, β-Nicotinamide adenine dinucleotide phosphate reduced tetrasodium salt can be prepared by chemical reduction of β-Nicotinamide adenine dinucleotide 2’-phosphate using reducing agents under controlled conditions.

The product is then purified typically by ion-exchange chromatography and crystallization to achieve the desired purity and stability.

Biological Fermentation Method

This approach uses microbial fermentation to biosynthesize NADPH. While biologically natural, it suffers from high raw material consumption, energy-intensive processes, and limited yields, making it less practical for large-scale production.

The fermentation produces NADPH predominantly in its oxidized form, which requires subsequent chemical or enzymatic reduction to obtain the reduced tetrasodium salt.

Purification Techniques

Purification of NADPH tetrasodium salt is crucial to obtain high purity for research and industrial use.

Common purification methods include:

- Ion-exchange chromatography : Using resins such as Dowex-1, the NADPH is adsorbed and eluted under controlled pH and ionic strength conditions.

- Precipitation : Acidification followed by cold acetone precipitation helps isolate the compound.

- Crystallization and drying : The purified product is crystallized from aqueous acetone mixtures and dried under vacuum with desiccants to ensure stability.

Purity is often verified by spectrophotometric assays measuring absorbance at 340 nm corresponding to reduced NADPH.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Synthesis | Multi-enzyme catalysis, mild conditions | High specificity, cost-effective, safe, enzyme reuse possible | Requires enzyme preparation and optimization |

| Chemical Reduction | Chemical reducing agents | Straightforward chemical process | Hazardous reagents, lower selectivity |

| Biological Fermentation | Microbial biosynthesis | Natural biosynthesis route | High raw material and energy use, low yield |

| Purification Techniques | Ion-exchange chromatography, crystallization | High purity product | Requires multiple steps, time-consuming |

Detailed Research Findings and Data

Enzymatic Reaction Conditions and Yields

| Parameter | Typical Range | Notes |

|---|---|---|

| pH | 7.0 | Optimal for enzyme activity |

| Temperature (°C) | 30 - 35 | Maintains enzyme stability |

| Reaction Time (hours) | 9 - 15 | Sufficient for completion of synthesis |

| Adenylic acid (g/L) | 18 - 20 | Substrate concentration |

| Sodium hexametaphosphate (g/L) | 56 - 64 | Provides phosphate groups |

| ATP (g/L) | 15 - 17 | Energy source for enzymatic steps |

| MgCl2·6H2O (g/L) | 5.5 - 6.5 | Cofactor for enzymatic activity |

Purification Data

- Ion-exchange chromatography effectively separates NADPH from impurities based on charge differences.

- Precipitation with cold acetone yields a solid product with high purity.

- Spectrophotometric purity assay shows characteristic absorption at 340 nm with an extinction coefficient of approximately 6,220 M^-1 cm^-1 for NADPH.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt primarily undergoes redox reactions. It acts as a reducing agent, donating electrons in various biochemical processes. The compound can also participate in substitution reactions, where it can be replaced by other nucleotides in enzymatic reactions .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and other enzymes that utilize NADPH as a cofactor. The reactions typically occur under physiological conditions, with a pH of around 7.4 and a temperature of 37°C .

Major Products

The major products formed from reactions involving this compound are typically oxidized forms of the substrates it reduces. For example, in the reduction of glutathione disulfide (GSSG) to glutathione (GSH), NADPH is oxidized to NADP+ .

Scientific Research Applications

Metabolic and Biosynthetic Functions

NADPH serves as an essential cofactor in numerous metabolic pathways, particularly in anabolic reactions. Its primary functions include:

- Lipid and Fatty Acid Synthesis : NADPH is vital for the biosynthesis of lipids and fatty acids, acting as a reducing agent that donates electrons during the synthesis process. This is particularly important in tissues with high lipid turnover, such as adipose tissue and the liver .

- Nucleotide Synthesis : It plays a critical role in synthesizing nucleotides, which are fundamental building blocks of nucleic acids. This function is especially crucial in rapidly dividing cells, such as cancer cells, where nucleotide demand is significantly elevated .

- Biopolymer Formation : NADPH is involved in the biosynthesis of various biopolymers, contributing to cellular structure and function .

Role in Redox Reactions

NADPH acts as a reducing agent in redox reactions, facilitating the conversion of reactive oxygen species (ROS) into less harmful substances. This property is essential for:

- Antioxidant Defense : By neutralizing ROS, NADPH helps protect cells from oxidative stress, which can lead to cellular damage and various diseases .

- Ferroptosis Inhibition : NADPH has been identified as an endogenous inhibitor of ferroptosis, a form of regulated cell death associated with iron metabolism and oxidative stress. This inhibition is particularly relevant in cancer research, where controlling cell death pathways can influence tumor growth .

Pharmaceutical Applications

The compound's utility extends into pharmaceutical research and development:

- Drug Development : NADPH is often used in enzymatic assays to study drug metabolism and the activity of drug-metabolizing enzymes. Its role as a cofactor allows researchers to investigate the kinetics and specificity of these enzymes effectively .

- Synthesis of Pharmaceutical Intermediates : It is employed in the synthesis of various pharmaceutical intermediates and raw materials, particularly when combined with catalytic enzymes .

Case Studies and Research Insights

Numerous studies highlight the significance of NADPH in various research contexts:

- Cancer Research : A study demonstrated that cancer cells exhibit increased NADPH consumption due to heightened metabolic activity. Targeting NADPH levels could provide therapeutic avenues for cancer treatment by disrupting nucleotide synthesis and promoting oxidative stress .

- Cardiovascular Studies : Research has shown that NADPH oxidase-derived ROS play a role in cardiovascular diseases. By modulating NADPH levels, it may be possible to influence vascular health and disease progression .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Metabolic Processes | Cofactor for lipid/fatty acid synthesis; nucleotide synthesis |

| Antioxidant Defense | Neutralization of reactive oxygen species; inhibition of ferroptosis |

| Pharmaceutical Research | Enzymatic assays; synthesis of pharmaceutical intermediates |

| Cancer Therapeutics | Targeting NADPH levels to disrupt cancer cell proliferation |

Mechanism of Action

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt exerts its effects by acting as a coenzyme in redox reactions. It donates electrons to various substrates, thereby reducing them. The molecular targets of this compound include enzymes such as glucose-6-phosphate dehydrogenase, which catalyzes the first step in the pentose phosphate pathway. This pathway is crucial for generating NADPH, which is used in various biosynthetic processes and in maintaining cellular redox balance .

Comparison with Similar Compounds

Key Properties:

- Appearance : White to off-white powder, hygroscopic .

- Purity : ≥97% (by HPLC) in commercial preparations .

- Solubility : Soluble in water or 10 mM NaOH (50 mg/mL) .

- Storage : Requires storage at ≤-15°C in airtight, light-protected containers .

Comparison with Structurally and Functionally Related Compounds

NADPH vs. NADH (β-Nicotinamide Adenine Dinucleotide, Reduced Disodium Salt Hydrate)

Key Distinction : NADPH’s 2'-phosphate group enables specificity for enzymes in biosynthetic pathways, while NADH is central to energy production .

NADPH vs. NADP⁺ (Oxidized Form)

| Parameter | NADPH | NADP⁺ |

|---|---|---|

| Redox State | Reduced (carries 2 electrons) | Oxidized |

| Function | Electron donor | Electron acceptor |

| Biological Context | Antioxidant systems, biosynthesis | Photosynthesis, oxidative stress response |

| Stability | Labile in aerobic conditions | More stable in aqueous solutions |

Mechanistic Insight : NADPH regenerates NADP⁺ via enzymatic reactions (e.g., glucose-6-phosphate dehydrogenase), maintaining cellular redox balance .

NADPH vs. Glutathione (Reduced)

Synergy : NADPH and GSH collaborate in antioxidant defense; NADPH reduces oxidized glutathione (GSSG) to GSH via glutathione reductase .

Industrial and Pharmaceutical Use

Biological Activity

Nicotinamide hypoxanthine dinucleotide phosphate reduced tetrasodium salt (NADPH) is a critical cofactor in numerous biological processes. It serves as a reducing agent in anabolic reactions, playing a vital role in the biosynthesis of lipids, nucleotides, and amino acids. This article explores the biological activity of NADPH, emphasizing its mechanisms, applications, and findings from various studies.

- Chemical Name : this compound

- CAS Number : 42934-87-2

- Molecular Formula : C21H26N7Na4O17P3

- Molecular Weight : 833.35 g/mol

Biological Functions

NADPH is involved in several key metabolic pathways:

- Anabolic Reactions : Acts as a reducing agent for anabolic enzymes, facilitating the synthesis of fatty acids and cholesterol.

- Antioxidant Defense : Plays a crucial role in maintaining cellular redox balance by reducing oxidative stress through the regeneration of glutathione.

- Cell Proliferation : Essential for rapidly dividing cells, such as cancer cells, where it supports nucleotide and protein synthesis.

NADPH functions primarily through its ability to donate electrons in redox reactions. This property allows it to participate in various enzymatic processes:

- Electron Donation : NADPH donates electrons to oxidized substrates, facilitating their reduction.

- Cofactor Role : It acts as a coenzyme for enzymes such as:

- Glutathione reductase

- Dihydrofolate reductase

- Cytochrome P450 enzymes

Table 1: Key Research Findings on NADPH's Biological Activity

Case Study: Role in Cancer Metabolism

A study highlighted the elevated levels of NADPH in cancer cells, which are necessary for synthesizing nucleotides and fatty acids. The compound's ability to neutralize reactive oxygen species (ROS) generated during increased metabolic activity is particularly significant, as it helps prevent cell death through ferroptosis, a form of regulated cell death linked to oxidative stress.

Applications in Research and Medicine

NADPH's diverse biological functions make it a valuable tool in various research fields:

- Cancer Research : Targeting NADPH pathways may provide new therapeutic strategies for cancer treatment by disrupting the metabolic adaptations of cancer cells.

- Neuroscience : Its role in protecting neurons from oxidative damage makes it relevant for neurodegenerative disease studies.

- Metabolic Disorders : Understanding its function can aid in developing treatments for conditions like diabetes and obesity, where metabolic dysregulation occurs.

Q & A

Q. What experimental protocols are recommended for quantifying NADPH in enzymatic assays?

NADPH is quantified spectrophotometrically by measuring absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹), as its reduced form exhibits a distinct peak at this wavelength. Ensure assays include controls (e.g., substrate-only and enzyme-free blanks) to correct for background interference. For example, in glutathione reductase assays, NADPH depletion is monitored kinetically by coupling with 5,5-dithio-bis-2-nitrobenzoic acid (DTNB) and tracking absorbance at 412 nm . Validate purity using HPLC (≥95% purity is standard) and confirm solubility in neutral buffers (e.g., 50 mM Tris-HCl, pH 7.5) .

Q. How does NADPH function in the pentose phosphate pathway (PPP), and what are its implications for experimental design?

NADPH is generated in the oxidative phase of the PPP via glucose-6-phosphate dehydrogenase (G6PDH). To study PPP flux, use isotopically labeled glucose (e.g., [1-¹³C]glucose) and track NADPH-dependent reactions via LC-MS or NMR. Include inhibitors like 6-aminonicotinamide to block downstream enzymes (e.g., 6-phosphogluconate dehydrogenase) and isolate PPP activity .

Q. What are the best practices for handling and storing NADPH to ensure stability?

NADPH is light- and temperature-sensitive. Store lyophilized powder at -20°C in desiccated, light-proof containers. Prepare working solutions fresh daily in degassed buffers (pH 7–8) to prevent oxidation. Avoid freeze-thaw cycles; if necessary, aliquot solutions and store at -80°C for ≤1 month. Verify integrity post-storage using enzymatic activity assays (e.g., with glutathione reductase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NADPH-dependent enzyme kinetics across studies?

Discrepancies often arise from assay conditions (e.g., ionic strength, temperature) or cofactor specificity. For example, dihydrofolate reductase (DHFR) exhibits conformational changes dependent on NADPH concentration and buffer composition. Use stopped-flow fluorescence spectroscopy to monitor real-time binding kinetics and compare results under standardized conditions (e.g., 25°C, 100 mM potassium phosphate, pH 7.0) . Validate cofactor specificity by testing NADH vs. NADPH in parallel assays .

Q. What methodologies optimize NADPH regeneration in biocatalytic systems?

For sustained NADPH supply in vitro, couple glucose-6-phosphate (G6P) with G6PDH or use electrochemical regeneration with mediators like methyl viologen. In a study on alcohol dehydrogenases, platinum nanoparticles enabled proton-driven NADPH regeneration with 98% efficiency over 10 cycles. Monitor regeneration efficiency via HPLC or enzymatic cycling assays .

Q. How does NADPH contribute to antioxidant mechanisms, and how can its role be experimentally distinguished from other redox systems?

NADPH sustains glutathione (GSH) recycling via glutathione reductase. To isolate NADPH-specific effects, use knockout cell lines (e.g., G6PDH-deficient models) or inhibitors like dehydroepiandrosterone (DHEA). Measure reactive oxygen species (ROS) using probes (e.g., DCFH-DA) and correlate with NADPH/NADP+ ratios quantified via LC-MS .

Q. What strategies address discrepancies between in vitro and in vivo NADPH oxidation data?

Mitochondrial NADPH oxidation rates in vitro may not reflect in vivo dynamics due to compartmentalization. Use permeabilized cell assays with intact organelles or genetically encoded biosensors (e.g., iNAP) to measure real-time NADPH levels in live cells. Contrast results with isolated mitochondrial preparations to identify transport limitations .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.